The compound (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide, also known as VL285, is a synthetic organic molecule with significant potential in pharmaceutical applications. Its molecular formula is and it has a molecular weight of approximately 532.65 g/mol. This compound features a complex structure that includes a pyrrolidine ring, a hydroxy group, and a trifluoroacetyl moiety, which contribute to its unique chemical properties and biological activities .
The reactivity of this compound can be attributed to its functional groups:
Preliminary studies suggest that VL285 exhibits promising biological activity, particularly in the context of cancer research. It acts as a ligand for the von Hippel-Lindau (VHL) protein, which plays a critical role in targeted protein degradation technologies such as proteolysis-targeting chimeras (PROTACs). This mechanism is vital for the degradation of oncogenic proteins, making VL285 a candidate for therapeutic interventions in cancer treatment .
The synthesis of (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions:
The primary applications of this compound are in:
Interaction studies have indicated that (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide effectively binds to the VHL protein. This binding is crucial for mediating the degradation of target proteins involved in oncogenesis. Further research into its binding affinity and specificity could provide insights into its efficacy as a therapeutic agent .
Several compounds share structural similarities with (2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxamide. Below is a comparison with some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide | Contains an amino acid derivative; used in PROTACs | |
| (S,R,S)-AHPC | Chloride salt form; acts as a VHL ligand | |
| MDK7526 | Similar structure; involved in targeted protein degradation |
The (2S,4R)-pyrrolidine scaffold is central to the target molecule’s bioactivity, necessitating precise control over both the C2 and C4 stereocenters. Contemporary approaches leverage asymmetric catalysis, kinetic resolution, and memory-of-chirality strategies to achieve this.
Gold-catalyzed tandem cyclization has emerged as a powerful method for constructing pyrrolidine derivatives. Yoshimura et al. demonstrated that iminium ion intermediates generated from proline precursors undergo nucleophilic addition with high stereoselectivity under gold(I) catalysis, yielding pyrrolidines with α-substituents in >90% enantiomeric excess (ee) . For the target compound, this methodology could be adapted by using a 4-hydroxyproline derivative as the starting material, with the hydroxyl group protected as a silyl ether during cyclization.
Agora’s "Clip-Cycle" strategy enables kinetic resolution of racemic pyrrolidine precursors using chiral phosphoric acids (CPAs) . In this approach, a racemic allyl amine undergoes metathesis-driven cyclization followed by CPA-catalyzed aza-Michael addition. For the (2S,4R) configuration, (R)-TRIP catalyst induces preferential cyclization of the (S)-enantiomer, achieving 90% ee and a selectivity factor (s) of 122. This method is particularly effective for introducing substituents at the C3 position, though modifications may be required to accommodate the C4 hydroxyl group.
A novel SN2′ reaction employing α-amino ester enolates and allylic halides has been reported for constructing vicinal quaternary-tertiary stereocenters . By pre-establishing chirality at the C2 position through L-proline-derived starting materials, the C4 stereochemistry can be controlled via a stereospecific displacement reaction. This method avoids the need for chiral auxiliaries, achieving 98% ee for pyrrolidines with hydroxyl groups at C4.
*Yield reflects 50% conversion due to kinetic resolution.
The 4-methyl-1,3-thiazol-5-yl moiety introduces aromaticity and hydrogen-bonding capacity critical for target engagement. Functionalization strategies focus on late-stage coupling of preformed thiazoles or in situ assembly via cyclization.
Direct functionalization of thiazole rings via C–H activation avoids pre-functionalized building blocks. Li et al. demonstrated Pd-catalyzed arylation of thiazole-semicoronenediimides (TsCDIs) using aryl iodides, achieving >80% yield with excellent regioselectivity at the C5 position . For the target molecule, this methodology could be applied to couple 4-methyl-1,3-thiazole with a benzyl bromide intermediate after deprotection of the pyrrolidine nitrogen.
Classical Hantzsch thiazole formation remains viable for constructing 4-methyl-1,3-thiazol-5-yl groups. Condensation of thioamides with α-haloketones under basic conditions provides rapid access to substituted thiazoles. For example, reacting 2-bromoacetophenone with thioacetamide in ethanol at reflux yields 4-methyl-1,3-thiazole in 72% yield. Subsequent bromination at C5 using N-bromosuccinimide (NBS) enables cross-coupling with the benzylamine sidechain.
Continuous flow microreactors enhance reproducibility in thiazole functionalization. Aticaprant intermediate synthesis achieved 87% yield in 150 seconds using a diastereoselective flow protocol with immobilized Pd catalysts . Scaling this approach to gram-per-hour throughputs (7.45 g h⁻¹) demonstrates its viability for industrial applications.
The trifluoroacetyl (TFA) group serves as an orthogonal protecting group for secondary amines, enabling selective manipulation of the pyrrolidine nitrogen during synthesis.
TFA introduction typically employs trifluoroacetic anhydride (TFAA) under mild conditions. In piperidine analogues, treatment with TFAA and pyridine at 50°C for 24 hours achieves quantitative protection . For the target molecule, this step would follow hydroxylation of the pyrrolidine core to prevent undesired O-trifluoroacetylation.
Cleavage of the TFA group is achieved under basic conditions without affecting carbamate or benzyl ether protections. K₂CO₃ in methanol-water mixtures (9:1) at 25°C removes TFA in 2 hours with >95% efficiency . This selectivity is critical for subsequent amide bond formation at the C2 position without epimerization.
| Step | Conditions | Reagents | Efficiency | Reference |
|---|---|---|---|---|
| Protection | TFAA, Pyridine, 50°C | Trifluoroacetic Anhydride | 100% | |
| Deprotection | K₂CO₃, MeOH:H₂O (9:1), 25°C | Potassium Carbonate | 95% |